An In-depth Technical Guide to theTriazolo[1,5-a]pyridine Core and its Derivatives
An In-depth Technical Guide to theTriazolo[1,5-a]pyridine Core and its Derivatives
An In-depth Technical Guide to the[1][2][3]Triazolo[1,5-a]pyridine Core and its Derivatives
A Note on the Target Compound: Initial research indicates a lack of specific, publicly available scientific literature for the exact compound "5-Chloro-7-methyl-triazolo[1,5-a]pyridine." Therefore, this guide will focus on the fundamental properties, synthesis, and applications of the broader, parent heterocyclic system,[1][2][3]triazolo[1,5-a]pyridine. Where specific data is available for closely related analogs, such as halogenated and methylated derivatives, it will be used to provide concrete examples and insights relevant to researchers and drug development professionals.
Introduction to the[1][2][3]Triazolo[1,5-a]pyridine Scaffold
The[1][2][3]triazolo[1,5-a]pyridine system is a fused heterocyclic compound containing a pyridine ring fused to a 1,2,4-triazole ring. This scaffold is of significant interest in medicinal chemistry due to its structural resemblance to purines, which are fundamental components of DNA and RNA.[4] This bioisosteric relationship has led to the exploration of triazolo[1,5-a]pyridine derivatives as potential modulators of biological processes involving purine recognition.
The versatility of this scaffold is further demonstrated by its ability to act as a bioisostere for other functional groups and its capacity for metal chelation, which has been exploited in the development of novel therapeutic agents.[4] Compounds containing this core structure have shown a wide array of biological activities, including potential treatments for cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.[2]
Physicochemical Properties
The physicochemical properties of[1][2][3]triazolo[1,5-a]pyridine derivatives can be tailored through substitution on the ring system. The introduction of different functional groups can significantly impact solubility, lipophilicity, and metabolic stability.
For a representative derivative, 7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine , the following properties are noted:
| Property | Value | Source |
| Molecular Formula | C₆H₅ClN₄ | [5] |
| Molecular Weight | 168.58 g/mol | [5] |
| TPSA (Topological Polar Surface Area) | 43.08 Ų | [5] |
| LogP | 1.08612 | [5] |
| Hydrogen Bond Acceptors | 4 | [5] |
| Hydrogen Bond Donors | 0 | [5] |
| Rotatable Bonds | 0 | [5] |
These computed properties suggest that a small molecule like 7-chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine has favorable characteristics for oral bioavailability, as predicted by Lipinski's Rule of Five.
Synthesis and Reactivity
The synthesis of the[1][2][3]triazolo[1,5-a]pyridine core can be achieved through various synthetic routes, allowing for the introduction of diverse substituents.
General Synthetic Strategies:
Several established methods for the synthesis of the[1][2][3]triazolo[1,5-a]pyridine scaffold include:
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Cyclization of N-(pyrid-2-yl)formamidoximes: This method involves the cyclization of appropriately substituted 2-aminopyridines under mild conditions with trifluoroacetic anhydride.[1]
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Copper-Catalyzed Oxidative Coupling: A copper-catalyzed reaction can facilitate the sequential formation of N-C and N-N bonds to construct the fused triazole ring.[1]
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PIFA-Mediated Intramolecular Annulation: The use of (diacetoxyiodo)benzene (PIFA) can promote the intramolecular annulation of N-(pyridin-2-yl)benzimidamides to yield the desired triazolo[1,5-a]pyridines.[1]
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Iodine-Mediated Oxidative N-N Bond Formation: An environmentally benign approach utilizes an I2/KI system to mediate the oxidative formation of the N-N bond from N-aryl amidines.[1]
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Microwave-Assisted Catalyst-Free Synthesis: A modern and efficient method involves the microwave irradiation of enaminonitriles and benzohydrazides in a tandem reaction, offering good to excellent yields with a broad substrate scope.[2]
Representative Synthesis Workflow (Microwave-Assisted):
Caption: Microwave-assisted synthesis of[1][2][3]triazolo[1,5-a]pyridines.
Spectroscopic Analysis
The structural elucidation of[1][2][3]triazolo[1,5-a]pyridine derivatives relies on a combination of spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provides information on the number, environment, and connectivity of protons. Chemical shifts of the aromatic protons on both the pyridine and triazole rings are characteristic.
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¹³C NMR: Reveals the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the fused ring system are indicative of their electronic environment.
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Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements.
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Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. Characteristic vibrational frequencies for C=N, C=C, and C-H bonds within the aromatic system are typically observed. For a related chloro-triazole compound, characteristic N-H and C=O stretching frequencies were reported, which would be absent in the parent triazolo[1,5-a]pyridine unless substituted with such groups.[6]
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UV-Visible Spectroscopy: Provides information about the electronic transitions within the molecule.
Potential Applications in Drug Development
The[1][2][3]triazolo[1,5-a]pyridine and related[1][2][3]triazolo[1,5-a]pyrimidine scaffolds are privileged structures in medicinal chemistry due to their diverse biological activities.
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Enzyme Inhibition: Derivatives of this class have been identified as inhibitors of various kinases, such as Janus kinases (JAK1 and JAK2), which are implicated in inflammatory diseases and cancers.[2]
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Anticancer Activity: The potential of triazolo[1,5-a]pyrimidines in cancer chemotherapy has been demonstrated through the development of microtubule-targeting agents.[7]
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Antiparasitic and Antiprotozoal Activity: The metal-chelating properties of the triazolopyrimidine ring have been exploited to generate candidate treatments for parasitic diseases.[4] Related fused triazole systems have also shown activity against the causative agent of Chagas disease, Trypanosoma cruzi.[8]
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Central Nervous System (CNS) Applications: The structural similarity to purines suggests potential for interaction with adenosine receptors and other CNS targets.
The introduction of a chloro-substituent, as in the user's original query, is a common strategy in medicinal chemistry to modulate the electronic properties and metabolic stability of a lead compound. Polychlorinated pyridines are known to be important intermediates in the synthesis of pharmaceuticals and agrochemicals.[9]
Conclusion
The[1][2][3]triazolo[1,5-a]pyridine scaffold represents a versatile and valuable core structure for the design and development of novel therapeutic agents. Its synthetic accessibility allows for the creation of diverse chemical libraries for screening against a wide range of biological targets. Further investigation into the structure-activity relationships of substituted derivatives, including halogenated analogs, will undoubtedly lead to the discovery of new and improved drug candidates.
References
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Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Available at: [Link]
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MDPI. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 2024. Available at: [Link]
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MDPI. N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide. Molbank, 2017. Available at: [Link]
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PubChem. 5,7-Dimethyl(1,2,4)triazolo(1,5-a)pyrimidine. Available at: [Link]
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National Center for Biotechnology Information. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 2019. Available at: [Link]
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Research Gate. Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 2013. Available at: [Link]
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MDPI. First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Pharmaceuticals, 2023. Available at: [Link]
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MDPI. Pyrazolo[5,1-c][1][2][3]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Molecules, 2023. Available at: [Link]
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PubMed. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. European Journal of Medicinal Chemistry, 2019. Available at: [Link]
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(Illustrative)